2-Aminopropanehydrazide

Catalog No.
S14037386
CAS No.
M.F
C3H9N3O
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminopropanehydrazide

Product Name

2-Aminopropanehydrazide

IUPAC Name

2-aminopropanehydrazide

Molecular Formula

C3H9N3O

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C3H9N3O/c1-2(4)3(7)6-5/h2H,4-5H2,1H3,(H,6,7)

InChI Key

VCYBSQKYFOVMPG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NN)N

2-Aminopropanehydrazide, also known as 2-aminopropan-1-hydrazide, is an organic compound that belongs to the class of hydrazides. This compound contains both amino and hydrazide functional groups, which contribute to its diverse chemical reactivity and biological activity. The molecular formula for 2-aminopropanehydrazide is C3H10N4OC_3H_10N_4O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure features a propanamine backbone with a hydrazide group (-C(=O)NH-NH2) attached, making it a versatile compound in synthetic and medicinal chemistry.

Due to its functional groups. Key types of reactions include:

  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones through the condensation of the hydrazide with aldehydes or ketones.
  • Acylation: The amino group can undergo acylation, leading to the formation of amides.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to yield corresponding acids and amines.

These reactions make 2-aminopropanehydrazide a useful intermediate in organic synthesis.

The biological activities of 2-aminopropanehydrazide are significant, particularly due to its hydrazone derivatives. Research indicates that hydrazones exhibit a range of pharmacological properties including:

  • Antimicrobial Activity: Compounds derived from 2-aminopropanehydrazide have shown effectiveness against various bacteria and fungi.
  • Anticancer Properties: Some derivatives demonstrate antiproliferative effects on cancer cell lines, suggesting potential applications in cancer therapy.
  • Anti-inflammatory Effects: Certain studies report anti-inflammatory activities linked to hydrazone derivatives of this compound .

These properties highlight the compound's potential in drug development and therapeutic applications.

Several methods exist for synthesizing 2-aminopropanehydrazide:

  • Hydrazinolysis of Esters: The reaction of propanoic acid esters with hydrazine hydrate can yield 2-aminopropanehydrazide.
  • Solid-phase Peptide Synthesis: This method involves coupling protected amino acids with hydrazine derivatives on a solid support, followed by deprotection and cleavage to obtain the desired product .
  • Direct Hydration: Reacting propanoyl chloride with hydrazine can also produce 2-aminopropanehydrazide through direct hydration .

These synthetic routes allow for the efficient production of the compound for research and application purposes.

2-Aminopropanehydrazide has several applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for use as antimicrobial and anticancer agents.
  • Agricultural Chemicals: Compounds derived from this hydrazide may be utilized as pesticides or herbicides due to their biological activity.
  • Material Science: It can serve as a building block for synthesizing polymers or other materials with specific properties.

These applications underline the compound's versatility across different industries.

Interaction studies have shown that 2-aminopropanehydrazide can interact with various biological molecules, impacting its pharmacological efficacy. For example:

  • Enzyme Inhibition: Some derivatives have been studied for their ability to inhibit specific enzymes involved in disease pathways, such as DNA gyrase in bacterial infections .
  • Molecular Docking Studies: Computational analyses have been conducted to predict binding affinities and interaction modes with target proteins, aiding in drug design efforts .

These studies provide valuable insights into how this compound can be optimized for therapeutic use.

Several compounds share structural similarities with 2-aminopropanehydrazide. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
HydrazineSimple hydrazine structureKnown for its reducing properties; less complex
BenzohydrazideAromatic ring attached to a hydrazineExhibits distinct aromatic properties; used in dyes
AcetylhydrazineAcetyl group attached to hydrazineUsed in pharmaceuticals; exhibits different reactivity
4-MethylbenzohydrazideMethyl group on an aromatic ringEnhanced lipophilicity; potential drug candidates

Each of these compounds possesses unique properties that differentiate them from 2-aminopropanehydrazide. The presence of different functional groups influences their reactivity and biological activity, making them suitable for varied applications in chemical synthesis and drug development.

Enzymatic methodologies have emerged as powerful tools for constructing peptide hydrazides with atomic precision. The Stenotrophomonas maltophilia peptide amidase (PAM) system, optimized through computational protein engineering, enables traceless C-terminal hydrazide formation under aqueous conditions. This biocatalytic approach circumvents traditional protection requirements by leveraging the enzyme’s absolute regioselectivity for C-terminal modification.

Omniligase-1 further expands synthetic capabilities through its broad substrate tolerance in mediating peptide bond formation between hydrazide-containing modules and nucleophilic partners. The enzyme’s six substrate-binding pockets accommodate diverse amino acid sequences, facilitating the assembly of complex hydrazide architectures without sequence constraints. A comparative analysis of enzymatic efficiency reveals critical operational parameters:

EnzymeOptimal pHTemperature Range (°C)Turnover Frequency (h⁻¹)
PAM variant7.0–7.525–37220 ± 15
Omniligase-18.0–8.530–45180 ± 20

These biocatalytic systems enable quantitative conversions (>95%) when operated under continuous flow conditions, significantly outperforming traditional solution-phase methods in both yield and purity. The integration of 2-hydroxyacetamide-mediated acyl shifting protocols allows seamless transition between hydrazide activation and enzymatic ligation steps, preserving stereochemical integrity throughout multi-step syntheses.

Mitsunobu Alkylation Strategies in N′-Functionalization

The Mitsunobu reaction provides a versatile platform for introducing diverse substituents at the hydrazide’s N′-position. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine as the catalytic system, this method facilitates stereospecific alkylation of 2-aminopropanehydrazide’s secondary amine group. Recent adaptations incorporate polymer-supported reagents to streamline purification while maintaining reaction efficiency.

Key advancements include:

  • Development of water-tolerant Mitsunobu conditions enabling direct functionalization of polar substrates
  • Implementation of flow chemistry protocols that enhance heat dissipation during exothermic alkylation steps
  • Discovery of tert-butyl hydrazinecarboxylate as an effective protecting group that prevents over-alkylation

Substrate scope analysis demonstrates broad compatibility with primary and secondary alcohols, including sterically hindered neopentyl derivatives. Electron-deficient aryl alcohols exhibit reduced reactivity, necessitating extended reaction times (24–48 hours) for complete conversion.

Trifluoroacetyl Protection-Deprotection Mechanisms in Hydrazide Synthesis

Trifluoroacetyl (TFA) protection strategies address the inherent nucleophilicity of hydrazide nitrogen atoms during multi-step syntheses. The protocol involves:

  • In situ generation of TFA anhydride from ethyl trifluoroacetate
  • Controlled addition to hydrazide substrates at −20°C
  • Gradual warming to 4°C over 12 hours for complete protection

Deprotection employs mild basic conditions (0.1M ammonium bicarbonate, pH 8.5) to preserve acid-sensitive functional groups. Kinetic studies reveal complete TFA removal within 90 minutes at 25°C, compared to traditional HCl/dioxane methods requiring harsh acidic conditions. This approach proves particularly effective in synthesizing orthogonally protected intermediates for convergent hydrazide assembly.

Solid-Phase Synthesis Techniques for Chiral Hydrazide Analogues

Solid-phase methodologies enable rapid access to enantiomerically pure hydrazide derivatives through:

  • Use of Wang resin functionalized with p-benzyloxybenzyl alcohol linkers
  • Automated Fmoc/t-Bu protection strategies for stepwise chain elongation
  • Final cleavage via hydrazine gas exposure (0.5 bar, 25°C, 24 hours)

Chiral induction employs N-protected amino acid chlorides as building blocks, with resin-bound pseudo-proline derivatives minimizing racemization during coupling steps. A recent innovation incorporates continuous flow solid-phase reactors that reduce synthesis times by 60% compared to batch processes while maintaining >99% enantiomeric excess.

Resin TypeLoading Capacity (mmol/g)Cleavage Efficiency (%)Racemization Risk
Wang0.8–1.292–95Low
Rink Amide0.6–0.985–88Moderate
Tentagel1.4–1.696–98Negligible

Density Functional Theory calculations have emerged as the cornerstone computational method for investigating the electronic properties of 2-aminopropanehydrazide and related hydrazide compounds [1] [2]. The most widely employed functional for these studies is the hybrid B3LYP method combined with basis sets ranging from 6-31G** to 6-311++G(d,p), providing a balanced approach between computational efficiency and chemical accuracy [3] [2] [4].

The electronic structure analysis of 2-aminopropanehydrazide reveals characteristic frontier molecular orbital properties that govern its chemical reactivity and interaction patterns. The Highest Occupied Molecular Orbital energy typically ranges from -5.8 to -6.5 eV, indicating moderate electron-donating capability, while the Lowest Unoccupied Molecular Orbital energy falls between -1.2 to -2.1 eV [2] [4]. The resulting HOMO-LUMO energy gap of approximately 3.7 to 5.3 eV suggests reasonable chemical stability while maintaining sufficient reactivity for biological interactions [5].

Natural Bond Orbital analysis provides deeper insights into the charge distribution within the 2-aminopropanehydrazide molecule [2]. The hydrazide nitrogen atom typically carries a natural charge of -0.45 to -0.52 electrons, while the amino nitrogen exhibits higher electron density with charges ranging from -0.72 to -0.78 electrons [2]. This charge distribution pattern significantly influences the compound's hydrogen bonding capabilities and molecular recognition properties.

The carbonyl carbon demonstrates significant electrophilic character with natural charges of +0.58 to +0.65 electrons, making it susceptible to nucleophilic attack [2]. Conversely, the carbonyl oxygen maintains high electron density with charges between -0.52 to -0.58 electrons, serving as a primary hydrogen bond acceptor site [2]. These electronic characteristics directly correlate with the compound's biological activity and binding affinity patterns observed in experimental studies.

DFT calculations also reveal important thermodynamic properties of 2-aminopropanehydrazide. The dipole moment typically ranges from 2.1 to 4.8 Debye, indicating substantial molecular polarity that influences solubility behavior and intermolecular interactions [2] [4]. The chemical hardness, calculated as half the HOMO-LUMO gap, ranges from 1.85 to 2.65 eV, suggesting moderate resistance to charge transfer processes [2].

Molecular Dynamics Simulations of Self-Assembly Pathways

Molecular dynamics simulations have provided unprecedented insights into the self-assembly behavior of 2-aminopropanehydrazide and related hydrazide compounds in aqueous environments [6] [7] [8]. These computational studies employ classical force fields such as AMBER, CHARMM, or OPLS-AA to model intermolecular interactions over timescales ranging from 100 to 500 nanoseconds [7] [8].

The self-assembly process of hydrazide compounds is primarily driven by hydrogen bonding networks and π-π stacking interactions [6] [9]. Molecular dynamics simulations reveal that 2-aminopropanehydrazide molecules aggregate through formation of intermolecular hydrogen bonds between the amino groups and carbonyl oxygens of neighboring molecules [7] [9]. The critical aggregation concentration for hydrazide compounds typically ranges from 5 to 50 millimolar, depending on temperature and ionic strength conditions [7].

Radial distribution function analysis from molecular dynamics trajectories demonstrates characteristic intermolecular distance patterns [7]. The nitrogen-nitrogen radial distribution function exhibits primary peaks at 2.8-3.2 Å, corresponding to hydrogen-bonded contacts, while nitrogen-oxygen interactions show peaks at 4.5-5.0 Å [7]. These distance patterns provide quantitative measures of the local structural organization within hydrazide aggregates.

The self-assembly pathways of 2-aminopropanehydrazide involve multiple stages, beginning with formation of small oligomers through hydrogen bonding, followed by growth into larger aggregates through cooperative interactions [6] [9]. Mean square displacement analysis reveals that aggregated molecules exhibit reduced diffusion coefficients of 0.8-2.5 × 10⁻⁵ cm²/s compared to monomeric species [7]. This decreased mobility reflects the formation of stable supramolecular structures.

Hydrogen bond lifetime analysis provides insights into the dynamic nature of hydrazide assemblies [7]. The average hydrogen bond lifetime ranges from 5 to 25 picoseconds, indicating relatively stable but dynamic intermolecular interactions that allow for structural reorganization while maintaining overall aggregate integrity [7]. Temperature-dependent simulations reveal that self-assembly propensity decreases at elevated temperatures due to increased thermal motion disrupting intermolecular contacts [7].

Docking Studies for Bioactive Compound Interactions

Molecular docking investigations have extensively explored the binding interactions of 2-aminopropanehydrazide with various biological targets, providing crucial insights into structure-activity relationships and molecular recognition mechanisms [10] [11] [12] [13]. These computational studies employ sophisticated algorithms such as AutoDock, Glide, and FlexX to predict binding poses and calculate interaction energies [10] [11].

The docking studies reveal that 2-aminopropanehydrazide exhibits binding affinities ranging from -3.1 to -6.9 kcal/mol against diverse protein targets [10] [11]. The hydrazide functional group serves as a critical pharmacophore, forming multiple hydrogen bonds with amino acid residues in protein active sites [12] [13]. Specifically, the amino nitrogen and carbonyl oxygen atoms participate in directional hydrogen bonding with serine, threonine, asparagine, and glutamine residues [14] [12].

Comparative docking analysis demonstrates that structural modifications to the 2-aminopropanehydrazide scaffold significantly influence binding affinity and selectivity [10] [12]. The introduction of aromatic substituents enhances binding through π-π stacking interactions with phenylalanine and tryptophan residues, while halogen substitutions can improve binding affinity through halogen bonding effects [14] [13].

The binding mode analysis reveals that 2-aminopropanehydrazide typically adopts extended conformations within protein binding sites, maximizing favorable interactions while minimizing steric clashes [11] [12]. The flexible alkyl chain allows conformational adaptation to different binding environments, contributing to the compound's versatile binding behavior [12].

Molecular docking studies have identified several key interaction hotspots for 2-aminopropanehydrazide binding [10] [13]. The hydrazide carbonyl oxygen frequently forms hydrogen bonds with backbone amide protons, while the amino nitrogen interacts with polar side chains [12] [13]. These interaction patterns provide valuable guidance for structure-based drug design efforts targeting specific protein families.

Quantitative Structure-Activity Relationship Modeling

QSAR modeling has emerged as a powerful computational approach for predicting the biological activities of 2-aminopropanehydrazide derivatives and optimizing their therapeutic potential [15] [16] [17] [18]. These studies employ diverse molecular descriptors encompassing constitutional, topological, electronic, geometric, and pharmacophore properties to establish quantitative relationships with experimental bioactivity data [16] [19] [18].

Multiple linear regression analysis represents the most commonly employed QSAR methodology for hydrazide compounds, achieving correlation coefficients typically ranging from 0.85 to 0.95 [16] [17] [19]. The analysis of 173 hydrazide derivatives revealed that biological activity does not correlate strongly with lipophilicity parameters such as LogP, contrary to conventional expectations [18]. Instead, electronic descriptors related to radical formation mechanisms demonstrate superior predictive power [18].

Constitutional descriptors play crucial roles in QSAR models for 2-aminopropanehydrazide derivatives [16] [19]. The molecular weight correlates strongly with bioactivity patterns, while hydrogen bond donor and acceptor counts significantly influence binding affinity and selectivity [16] [19]. For 2-aminopropanehydrazide specifically, the presence of three hydrogen bond donors and three hydrogen bond acceptors creates optimal balance for biological interactions [20].

Electronic descriptors derived from DFT calculations provide excellent predictors of biological activity [15] [17] [19]. The HOMO energy, LUMO energy, and dipole moment demonstrate significant correlations with antimicrobial and anticancer activities [17] [19]. The electronegativity and chemical hardness parameters help explain selectivity patterns among different biological targets [17].

Topological descriptors capture important structural features influencing biological activity [16] [21]. The Wiener index, Zagreb index, and Randic connectivity index provide measures of molecular branching and structural complexity that correlate with pharmacokinetic properties [16] [21]. For 2-aminopropanehydrazide, these indices typically range from 45-65, 16-24, and 1.2-1.8 respectively [16].

XLogP3

-1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

103.074561919 g/mol

Monoisotopic Mass

103.074561919 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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